4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone
4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0823357
InChI:
InChI=1S/C18H20N2O3S/c1-3-13(2)14-8-10-15(11-9-14)24(22,23)20-12-18(21)19-16-6-4-5-7-17(16)20/h4-11,13H,3,12H2,1-2H3,(H,19,21)
SMILES:
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32
Molecular Formula:
C18H20N2O3S
Molecular Weight:
344.4 g/mol
4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone
CAS No.:
Cat. No.: VC0823357
Molecular Formula: C18H20N2O3S
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N2O3S |
|---|---|
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 4-(4-butan-2-ylphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one |
| Standard InChI | InChI=1S/C18H20N2O3S/c1-3-13(2)14-8-10-15(11-9-14)24(22,23)20-12-18(21)19-16-6-4-5-7-17(16)20/h4-11,13H,3,12H2,1-2H3,(H,19,21) |
| Standard InChI Key | XMGHWBUQVLUDIP-UHFFFAOYSA-N |
| SMILES | CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32 |
| Canonical SMILES | CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator